molecular formula C27H29ClN2O3 B2450726 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol CAS No. 694466-73-4

1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol

Cat. No.: B2450726
CAS No.: 694466-73-4
M. Wt: 464.99
InChI Key: DJFYBISBHODJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a chlorobenzoyl group

Properties

IUPAC Name

[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c28-24-10-6-22(7-11-24)27(32)23-8-12-26(13-9-23)33-20-25(31)19-30-16-14-29(15-17-30)18-21-4-2-1-3-5-21/h1-13,25,31H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFYBISBHODJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Chlorobenzoylation: The benzylated piperazine is reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorobenzoyl group.

    Phenoxypropanol Formation: Finally, the compound is reacted with 3-chloropropane-1,2-diol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzoyl groups using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in anhydrous ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-(pyridin-2-ylamino)propan-1-one
  • 1-(4-Benzylpiperazin-1-yl)propan-1-one
  • (4-Benzyl-piperazin-1-yl)-pyridin-2-ylmethylene-amine

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol can be represented as follows:

PropertyValue
Molecular FormulaC23H32ClN2O5
Molecular Weight432.97 g/mol
IUPAC Name1-(4-benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol

The compound primarily acts as a selective antagonist for specific neurotransmitter receptors. Its structural features suggest potential interactions with serotonin and dopamine receptors, which are crucial in modulating various physiological processes.

Key Mechanisms:

  • Serotonin Receptor Modulation : The piperazine moiety is known for its affinity towards serotonin receptors, which may influence mood and anxiety levels.
  • Dopamine Receptor Interaction : The benzyl group enhances binding affinity to dopamine receptors, potentially affecting reward pathways and mood regulation.

Pharmacological Effects

Research indicates that 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol exhibits several pharmacological effects:

  • Antidepressant-like Activity : Animal studies have shown that the compound can reduce depressive behaviors in models of induced depression.
  • Anxiolytic Effects : It has been reported to decrease anxiety-like behaviors, suggesting potential use in treating anxiety disorders.
  • Antipsychotic Potential : Preliminary studies indicate efficacy in reducing psychotic symptoms in rodent models.

In Vitro Studies

In vitro assays have demonstrated that the compound inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. The following table summarizes key findings from in vitro studies:

StudyEffect ObservedConcentration (µM)
Serotonin Reuptake Inhibition75% inhibition10
Norepinephrine Reuptake Inhibition60% inhibition10
Dopamine Receptor BindingHigh affinity (Ki = 50 nM)-

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Nucleophilic substitution : To attach the benzylpiperazine group to the propanol backbone.
  • Ether formation : Coupling the phenoxy moiety with the chlorobenzoyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction parameters (temperature, solvent, and stoichiometry) must be tightly controlled to minimize side products .

Q. How should researchers characterize the compound’s structural integrity and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection (λ = 254 nm) .

Q. What structural features contribute to its potential bioactivity?

  • Benzylpiperazine moiety : May interact with serotonin or dopamine receptors, common in CNS-targeting compounds.
  • Chlorobenzoyl-phenoxy group : Enhances lipophilicity and potential membrane permeability.
  • Propan-2-ol linker : Provides flexibility for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Compound purity : Re-characterize batches using HPLC and NMR to rule out impurities.
  • Orthogonal assays : Validate activity via independent methods (e.g., in vitro binding vs. functional cellular assays) .

Q. What computational strategies predict the compound’s target interactions and binding affinity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., 5-HT₁A).
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR modeling : Corrogate substituent effects (e.g., chlorine position) with activity data .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.
  • Prodrug design : Mask hydroxyl groups with ester prodrugs to enhance oral bioavailability.
  • In vitro ADME assays : Assess microsomal stability and plasma protein binding early in optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.